2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol
Description
2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol is a heteroaromatic amino alcohol characterized by a pyrazinyl core substituted with a chlorine atom at the 3-position and an ethanolamine side chain at the 2-position. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules targeting bacterial and parasitic systems. Its synthesis typically involves coupling reactions between chloropyrazine derivatives and amino alcohols, as exemplified by methods using oxalyl chloride and DMSO in anhydrous dichloromethane (CH₂Cl₂) . The compound is commercially available with high purity (95%) and is cataloged under specific identifiers (e.g., AK Scientific Cat No. 1164CH) .
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-5-6(10-3-4-11)9-2-1-8-5/h1-2,11H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCYSNQWRUHYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383502 | |
| Record name | 2-[(3-Chloropyrazin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84066-20-6 | |
| Record name | 2-[(3-Chloropyrazin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol typically involves the reaction of 3-chloro-2-pyrazineamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the compound results in the formation of an amine .
Scientific Research Applications
2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(3-Chloro-2-pyrazinyl)amino]-2-Propanol
- Structure: Differs by the substitution of ethanol with propanol (C3 alcohol chain).
- Key Differences: The extended alkyl chain may alter solubility and steric interactions. This implies that the propanol derivative might exhibit reduced membrane permeability compared to the ethanol analog.
- CAS : 76537-36-5 .
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
- Structure: Replaces the pyrazinyl ring with a pyridinyl ring bearing nitro (NO₂) and chloro (Cl) substituents.
- Pyridine-based analogs are often explored for pesticidal activity, as seen in compounds targeting GABA receptors (e.g., abamectin analogs) . This substitution could shift biological targets compared to pyrazinyl derivatives.
- CAS : 1160474-59-8 .
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol Hydrochloride
- Structure : Substitutes the pyrazinyl group with a 3-chlorobenzyl moiety.
- The hydrochloride salt improves aqueous solubility, a critical factor in drug formulation. Similar halogenated benzylamines are studied for antimicrobial and CNS-targeting activities .
- Molecular Formula: C₉H₁₃Cl₂NO .
2-[(4-Fluorobenzyl)amino]-1-ethanol Hydrochloride
- Structure : Features a fluorobenzyl group instead of pyrazinyl.
- Key Differences : Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and ligand-receptor binding compared to chlorine. Fluorinated analogs are common in FDA-approved drugs due to improved pharmacokinetics .
2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol Dihydrochloride
- Structure : Incorporates a pyrrolidine ring with methyl substituents.
- Such structural motifs are prevalent in kinase inhibitors and neurotransmitter analogs .
Structural-Activity Relationships (SAR) and Key Findings
Biological Activity
2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, which can interfere with metabolic pathways.
- Receptor Modulation : It can modulate receptor functions, impacting various biological processes such as cell signaling and proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activities. It appears to affect cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have reported promising results against human cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon) | 15 | |
| TK-10 (Kidney) | 12 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Study on Anticancer Activity
A study conducted on the efficacy of this compound against cancer cells revealed significant cytotoxic effects. The study utilized the MTT assay to evaluate cell viability in the presence of the compound:
- Results : A dose-dependent decrease in viability was observed across multiple cancer cell lines.
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
